molecular formula C21H20N2O5 B2863534 (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888447-90-3

(E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2863534
CAS No.: 888447-90-3
M. Wt: 380.4
InChI Key: NZPPDOPMADIXAG-QPJJXVBHSA-N
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Description

(E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative designed for advanced chemical and pharmacological research. The benzofuran scaffold is a fused heterocyclic system consisting of benzene and furan rings, recognized as a privileged structure in medicinal chemistry due to its versatile biological properties . This particular compound features a but-2-enamido moiety at the 3-position and a 3,4-dimethoxyphenylcarbamoyl group at the 2-position of the benzofuran core. The (E)-configuration of the but-2-enamido chain may influence the compound's spatial geometry and its interaction with biological targets. Researchers are exploring this and similar compounds for their potential bioactivity, as benzofuran derivatives have demonstrated significant promise in various areas, including as anticancer agents . The dimethoxyphenyl group is a common pharmacophore found in bioactive molecules and may contribute to the compound's ability to engage with enzymatic targets. This reagent is provided for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is intended for laboratory research purposes only. For Research Use Only. Not for use in diagnostic procedures or human consumption.

Properties

IUPAC Name

3-[[(E)-but-2-enoyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-15(14)28-20(19)21(25)22-13-10-11-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPDOPMADIXAG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structural features, which include an enamido group and a dimethoxyphenyl substituent, suggest significant potential for various biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Benzofuran Core : A fused benzene and furan ring structure.
  • Enamido Group : Enhances reactivity and potential biological interactions.
  • Dimethoxyphenyl Substituent : Imparts additional pharmacological properties.

Structural Formula

 E 3 but 2 enamido N 3 4 dimethoxyphenyl benzofuran 2 carboxamide\text{ E 3 but 2 enamido N 3 4 dimethoxyphenyl benzofuran 2 carboxamide}

Pharmacological Properties

Benzofuran derivatives are known for their diverse pharmacological properties. The specific compound may exhibit the following biological activities:

  • Antioxidant Activity : Benzofurans have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.
  • Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide with other related compounds:

Compound NameStructural FeaturesBiological Activity
7-HydroxybenzofuranHydroxy group at position 7Antioxidant, Anticancer
Benzofuran-2-carboxylic acidCarboxylic acid functional groupAntibacterial
5-MethoxybenzofuranMethoxy group at position 5Antitumor

This comparison highlights the unique combination of functional groups in (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, which may enhance its pharmacological profile compared to simpler analogs.

Case Studies

  • Monoamine Oxidase Inhibition :
    • Research indicates that benzofuran derivatives can act as selective inhibitors of MAO-A and MAO-B. The binding affinity of similar compounds has been shown to be significantly higher than traditional MAO inhibitors like moclobemide .
    • Docking studies reveal that the rigid E-geometry of compounds facilitates efficient binding conformations, enhancing their inhibitory effects against these enzymes .
  • Anticancer Activity :
    • A study focusing on substituted benzofurans demonstrated their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of specific substituents was crucial for enhancing anticancer efficacy .

Virtual Screening Studies

Recent virtual screening procedures have identified (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide as a promising candidate for further development in therapeutic applications against various diseases, including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with curcumin analogs and other benzofuran derivatives. Below is a comparative analysis based on functional groups, bioactivity, and molecular interactions.

Functional Group Analysis
  • Substituents :
    • The 3,4-dimethoxyphenyl group is common in bioactive molecules (e.g., curcumin derivatives) and is associated with enhanced solubility and antioxidant activity due to electron-donating methoxy groups .
    • The but-2-enamido group introduces a conjugated double bond, analogous to the α,β-unsaturated carbonyl system in curcumin, which is critical for Michael addition-mediated enzyme inhibition .
Antioxidant Activity

Curcumin derivatives with methoxy and hydroxy substituents exhibit strong radical scavenging activity. For example:

  • Compound 3d (a curcumin analog with 4-hydroxy-3-methoxy groups) showed 85% DPPH radical scavenging at 50 μM .
  • Compound 3e (3,4-dimethoxy-substituted) demonstrated comparable activity (82%) .
Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀/Activity Key Structural Features
3d (curcumin analog) Angiotensin-Converting Enzyme (ACE) 12.3 μM 4-hydroxy-3-methoxy substituents
2e (curcumin analog) Tyrosinase 8.7 μM 3,4-dimethoxy groups
2e (curcumin analog) HIV-1 Protease 65% inhibition at 10 μM Cyclohexanone core + dimethoxy groups
Target Compound Hypothetical Targets Not reported Benzofuran + 3,4-dimethoxy + butenamide

Key Observations :

  • Methoxy-rich compounds (e.g., 2e , 3e ) exhibit strong tyrosinase inhibition, suggesting the target compound’s 3,4-dimethoxyphenyl group may favor similar interactions .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the but-2-enamido group (E/Z isomerism) and methoxy substituents. Peaks for vinyl protons (δ 5.8–6.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are critical .
  • IR Spectroscopy : Validate amide bonds (C=O stretch at ~1650 cm⁻¹) and benzofuran C-O-C (1240–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the solid state .

How can computational modeling predict the pharmacokinetic properties of benzofuran-2-carboxamide derivatives, and what parameters are critical for accurate predictions?

Advanced Research Question

  • Tools : Use Schrödinger’s QikProp, SwissADME, or PubChem’s molecular descriptors to predict:
    • Lipophilicity (LogP) : Optimal range 2–4 for blood-brain barrier penetration .
    • Polar Surface Area (PSA) : <140 Ų for oral bioavailability.
    • Metabolic Stability : CYP450 isoform interactions via docking simulations (e.g., CYP3A4, CYP2D6) .
  • Validation : Compare predicted vs. experimental microsomal half-life (e.g., rat liver microsomes) .

What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for (E)-3-(but-2-enamido)-N-substituted benzofuran carboxamides?

Advanced Research Question

  • Assay Conditions :
    • Solubility : Use surfactants (e.g., Tween-80) or DMSO/water mixtures to mimic physiological conditions .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Dose Optimization : Perform pharmacokinetic studies (Cmax, AUC) to align in vitro IC50 with effective plasma concentrations .

How does modifying the substituents on the benzofuran core affect the compound's binding affinity to target enzymes, and what experimental approaches validate these interactions?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Methoxy Groups : 3,4-Dimethoxy enhances π-π stacking with aromatic residues in kinase binding pockets .
    • But-2-enamido Chain : The E-configuration improves steric complementarity with hydrophobic enzyme pockets .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
    • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

What methodological approaches are used to assess the metabolic stability of (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in preclinical models?

Advanced Research Question

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH cofactor; measure parent compound depletion via LC-MS/MS .
    • Hepatocyte Assays : Use primary hepatocytes to assess phase I/II metabolism .
  • Key Parameters :
    • Intrinsic Clearance (Clint) : Calculate using the substrate depletion method.
    • Half-life (t1/2) : Compare across species (human, rat) for translational relevance .

How can researchers design experiments to elucidate the mechanism of action of (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in cancer cell lines?

Advanced Research Question

  • Target Identification :
    • CRISPR-Cas9 Knockout Screens : Identify genes essential for compound efficacy .
    • Pull-Down Assays : Use biotinylated probes to isolate binding proteins .
  • Pathway Analysis :
    • Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP).
    • RNA-Seq : Profile transcriptional changes post-treatment .

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